(3-Chloranyl-4-Propan-2-Yloxy-Phenyl)methanamine

Description

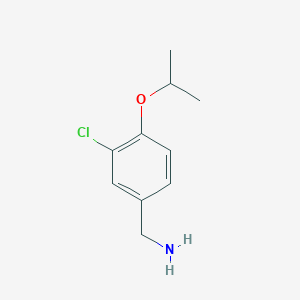

“(3-Chloranyl-4-Propan-2-Yloxy-Phenyl)methanamine” (IUPAC name: (3-chlorophenyl)[4-(propan-2-yloxy)phenyl]methanamine) is a synthetic organic compound with the molecular formula C₁₆H₁₈ClNO and a molecular weight of 275.77322 g/mol . Structurally, it consists of a methanamine backbone (-CH₂NH₂) linked to two aromatic rings: a 3-chlorophenyl group and a 4-(propan-2-yloxy)phenyl group. The isopropyloxy substituent introduces steric bulk and lipophilicity, while the chlorine atom enhances electronic polarization.

Properties

CAS No. |

329928-12-3 |

|---|---|

Molecular Formula |

C10H14ClNO |

Molecular Weight |

199.68 g/mol |

IUPAC Name |

(3-chloro-4-propan-2-yloxyphenyl)methanamine |

InChI |

InChI=1S/C10H14ClNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 |

InChI Key |

IMVIKRQERQOQKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CN)Cl |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis Route

- Step 1: Starting from 3-chlorophenol, the hydroxyl group at the 4-position is converted into an ether by reaction with isopropyl bromide or isopropyl tosylate under basic conditions (e.g., K2CO3 or NaH in DMF or acetone).

- Step 2: The resulting 3-chloro-4-isopropoxyphenyl intermediate undergoes chloromethylation (e.g., using formaldehyde and HCl or chloromethyl methyl ether) to introduce the benzylic chloromethyl group.

- Step 3: The chloromethyl intermediate is then reacted with ammonia or methylamine to substitute the chlorine with an amine group, yielding this compound.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Ether formation | 3-chlorophenol + isopropyl bromide, K2CO3, DMF, 60-80°C | Williamson ether synthesis |

| Chloromethylation | Formaldehyde + HCl or chloromethyl methyl ether, acidic conditions | Benzylic chloromethylation |

| Amination | Ammonia or methylamine, solvent (ethanol or water), reflux | Nucleophilic substitution |

Yields: Typically moderate to high (50-85%) depending on purification and reaction optimization.

Alternative Route via Phenyl Isothiocyanate Intermediate

A reported method involves the use of 3-chlorophenyl isothiocyanate as a starting material:

- Step 1: 3-Chlorophenyl isothiocyanate reacts with sodium hydroxide in isopropanol at room temperature for 2 hours.

- Step 2: Acidification with 5 M HCl and stirring for 1.5 hours leads to formation of the amine derivative.

- Step 3: Extraction with chloroform and evaporation yields the target compound as colorless crystals after prolonged standing.

This approach leverages nucleophilic attack on the isothiocyanate and subsequent hydrolysis to yield the amine.

Reaction Conditions and Observations:

| Parameter | Details |

|---|---|

| Reagents | 3-Chlorophenyl isothiocyanate, NaOH, iPrOH, HCl |

| Temperature | Room temperature |

| Reaction Times | 2 h stirring + 1.5 h acidification |

| Isolation | Chloroform extraction, evaporation |

| Product Form | Colorless crystals after 5 weeks |

| Melting Point | 347–349 K |

Notes on Purification and Characterization

- Purification is commonly achieved by solvent extraction followed by evaporation or recrystallization.

- Characterization includes melting point determination, IR spectroscopy, and NMR analysis to confirm functional groups and substitution patterns.

- The compound’s structure is confirmed by spectral data consistent with the presence of chlorinated aromatic ring, ether linkage, and amine functionality.

Comparative Summary of Preparation Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Williamson Ether + Amination | Ether formation → chloromethylation → amination | Established reactions, moderate yields | Multi-step, requires careful control of chloromethylation |

| Isothiocyanate Hydrolysis | Isothiocyanate + base + acid hydrolysis | Simple conditions, direct amine formation | Long crystallization time, moderate yield |

Chemical Reactions Analysis

Types of Reactions

(3-chloro-4-propan-2-yloxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(3-Chloranyl-4-Propan-2-Yloxy-Phenyl)methanamine, also known as 1371631-32-1, is an organic compound with a chlorinated phenyl group, an ether linkage, and an amine functional group. It has a molecular weight of approximately 201.68 g/mol and the molecular formula . Research indicates several potential applications for this compound in pharmaceuticals due to its biological activity.

Synthesis

this compound can be synthesized through several methods, highlighting the versatility of available synthetic routes for producing this compound. These reactions are significant for synthesizing derivatives that may exhibit enhanced biological or chemical properties.

Potential applications

this compound has potential applications in various fields:

- Pharmaceuticals Due to its biological activity, it may serve as a building block in drug discovery and development.

- Agrochemicals: The compound could be explored as an intermediate in the synthesis of agrochemicals, potentially contributing to developing new crop protection agents.

- Material Science: It may be used in developing novel materials with specific properties.

Mechanism of Action

The mechanism of action of (3-chloro-4-propan-2-yloxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- MG3 incorporates a quinoline scaffold, conferring antimalarial activity through heme-binding interactions .

Physicochemical Properties

Computational studies (e.g., density-functional theory, DFT) predict physicochemical behavior. For example:

- Lipophilicity : The isopropyloxy group in the reference compound increases logP compared to the benzimidazole derivative, which may improve membrane permeability .

- Solubility : Polar substituents (e.g., benzimidazole’s NH groups) enhance aqueous solubility relative to the reference compound’s alkoxy group .

Biological Activity

Introduction

(3-Chloranyl-4-Propan-2-Yloxy-Phenyl)methanamine, identified by its Chemical Abstracts Service (CAS) number 1371631-32-1, is an organic compound with a unique molecular structure that includes a chlorinated phenyl group, an ether linkage, and an amine functional group. This combination makes it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Properties

- Molecular Formula : C12H16ClNO2

- Molecular Weight : Approximately 201.68 g/mol

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution : Utilizing chlorinated phenols and appropriate alkyl amines.

- Etherification : Formation of ether linkages through reactions with alcohols.

- Amine Functionalization : Incorporating amine groups via reductive amination techniques.

These synthetic routes highlight the versatility in producing this compound, which may lead to derivatives with enhanced biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. It demonstrates efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anticancer Activity

In vitro studies have indicated that this compound may exhibit anticancer properties. It has been evaluated for its antiproliferative effects on cancer cell lines such as HeLa cells. The IC50 values reported for this compound were comparable to standard chemotherapeutics like doxorubicin, suggesting potential as a candidate for cancer treatment .

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. Notably, it has been reported to inhibit casein kinase II (CK2), a kinase implicated in various cellular processes including proliferation and survival . This inhibition may contribute to its anticancer effects.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals distinct biological profiles:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-3-(propan-2-yloxy)phenylmethanamine | C12H16BrNO2 | Exhibits antimicrobial effects; bromine substitution affects activity. |

| 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile | C13H15ClN2O2 | Contains a nitrile group; relevant in organic synthesis applications. |

| 3-Chloro-4-(propan-2-yloxy)phenyl]methanol | C12H17ClO2 | Hydroxyl derivative utilized as an organic buffer; shows different solubility properties. |

The unique combination of functional groups in this compound may confer distinct biological activities not found in these similar compounds.

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting significant antibacterial potential.

Study 2: Anticancer Properties

Another study evaluated the compound's effect on HeLa cells, revealing an IC50 value of 11 µM, which is markedly effective compared to traditional chemotherapeutics like doxorubicin with an IC50 of 2.29 µM . This positions this compound as a promising candidate for further investigation in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Chloro-4-Isopropoxyphenyl)methanamine, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-chloro-4-isopropoxyphenyl ketone with ammonia under catalytic hydrogenation (10–50 bar H₂, Pd/C catalyst) yields the methanamine derivative. Yield optimization depends on solvent polarity (e.g., ethanol vs. THF), temperature control (60–80°C), and stoichiometric ratios of reactants (1:1.2 ketone:NH₃). Impurities like unreacted ketone or over-reduced byproducts are removed via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the structural characterization of this compound performed in academic research?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using SHELX software (SHELXL for refinement) resolves bond lengths and angles, critical for confirming the chloro and isopropoxy substituents' positions .

- Spectroscopy : ¹H/¹³C NMR (δ 1.2–1.4 ppm for isopropyl CH₃; δ 3.8–4.2 ppm for OCH₂), FT-IR (N-H stretch ~3350 cm⁻¹), and high-resolution mass spectrometry (HRMS) validate molecular weight (C₁₀H₁₄ClNO, theoretical 223.08 g/mol) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent amine oxidation .

- PPE : Nitrile gloves, lab coat, and fume hood use are mandatory due to skin/eye irritation risks .

- Waste disposal : Neutralize with dilute HCl before incineration by licensed hazardous waste handlers .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the compound's receptor binding mechanisms?

- Methodological Answer :

- Target selection : Prioritize receptors with known affinity for aryl methanamines (e.g., GPCRs or monoamine oxidases). Use radioligand binding assays (³H-labeled compound) to quantify affinity (Kd) .

- Control experiments : Include competitive inhibitors (e.g., selective MAO-B inhibitors for enzyme studies) and negative controls (e.g., receptor-knockout cell lines) to confirm specificity .

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?

- Methodological Answer :

- Data validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and DFT calculations (e.g., Gaussian software) for predicted chemical shifts. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .

- Crystallographic refinement : If X-ray data conflicts with computational models (e.g., torsion angles), re-refine the structure using SHELXL with anisotropic displacement parameters .

Q. What strategies are employed to overcome challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Solvent screening : Use vapor diffusion with polar/non-polar solvent pairs (e.g., dichloromethane/hexane) to induce slow nucleation.

- Additives : Introduce trace co-solvents (5% DMF) or salts (NH₄PF₆) to improve crystal lattice stability .

Q. How do researchers optimize reaction conditions to minimize byproducts during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.